molecular formula C16H10FNO B1392140 4-(4-Fluorobenzoyl)isoquinoline CAS No. 1187168-98-4

4-(4-Fluorobenzoyl)isoquinoline

Cat. No. B1392140
M. Wt: 251.25 g/mol
InChI Key: XMNXFAVTZGSGOX-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)isoquinoline is an organic compound with the molecular formula C16H10FNO2 . It is a white crystalline powder.


Synthesis Analysis

The synthesis of 4-(4-Fluorobenzoyl)isoquinoline involves the reaction between 4-fluorobenzoyl chloride and isoquinoline in the presence of a base such as sodium hydroxide or potassium carbonate. A variety of isoquinolinic ring assembly techniques has enabled the introduction of diverse fluorine-containing functionalities .


Molecular Structure Analysis

The molecular weight of 4-(4-Fluorobenzoyl)isoquinoline is 263.25 g/mol. It is insoluble in water and soluble in organic solvents such as dichloromethane, chloroform, and ethanol.


Chemical Reactions Analysis

4-(4-Fluorobenzoyl)isoquinoline can be synthesized through various methods. One such method involves the manganese-catalyzed coupling and cyclization of vinyl isocyanides and assorted arylhydrazines .


Physical And Chemical Properties Analysis

4-(4-Fluorobenzoyl)isoquinoline is a white crystalline powder. It is insoluble in water but soluble in organic solvents such as dichloromethane, chloroform, and ethanol.

Scientific Research Applications

Fluorescent Polymers

Research by Kang, Hlil, and Hay (2004) demonstrated the use of 2,3-Bis(4-fluorobenzoyl)naphthalene in the synthesis of fluorescent poly(aryl ether)s. These polymers, when combined with benzo[g]phthalazine or benz[g]isoquinoline moieties, exhibited significant changes in their physical properties, such as glass-transition temperatures and solubilities. The polymers demonstrated strong UV absorption and fluorescence emission, indicating their potential use in applications requiring fluorescent materials (Kang, Hlil, & Hay, 2004).

Chemical Synthesis

The synthesis of 6,10b-diarylhexahydrobenzo[f]isoquinoline was reported by Chang et al. (2010) using boron trifluoride etherate. This process included ring contraction, chain elongation, and intramolecular electrophilic cyclization. This method presents a novel rearrangement reaction and broadens the scope of application in the field of chemical synthesis (Chang et al., 2010).

Organic Chemistry and Synthesis Pathways

Konno et al. (2005) explored the palladium-catalyzed annulation of fluoroalkylated alkynes with various 2-iodobenzylidenamines, leading to the formation of 4-fluoroalkylated isoquinoline. This process highlights the significance of fluoroalkylated compounds in complex organic synthesis and potential applications in pharmaceuticals and materials science (Konno, Chae, Miyabe, & Ishihara, 2005).

Luminescence and Optoelectronics

Craig et al. (2009) reported the dual fluorescence emission of the isoquinolinone derivative 2-methyl-1,4-diphenylbenzo[g]isoquinolin-3(2H)-one (MDP-BIQ). The study revealed the existence of two valence tautomers, each showing distinct fluorescent properties. This characteristic makes such compounds excellent candidates for sensors and optoelectronic applications (Craig, Duong, Wudl, & Schwartz, 2009).

Novel Synthesis Approaches

Tang et al. (2019) developed a novel synthesis approach for isoquinolines. This method involved a 6-endo-dig cyclization of o-alkynylarylaldimines and was further applied in the design of a chemosensor for fluoride detection. This research signifies the importance of isoquinoline derivatives in developing novel chemical sensors (Tang et al., 2019).

Safety And Hazards

4-(4-Fluorobenzoyl)isoquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray. It should be used only outdoors or in a well-ventilated area .

Future Directions

Fluorinated isoquinolines, such as 4-(4-Fluorobenzoyl)isoquinoline, have been found in many medicinally and agriculturally important bioactive products as well as industrially impactful materials . The introduction of diverse fluorine-containing functionalities can enhance potential bioactivity and industrial utility . Therefore, the future directions of 4-(4-Fluorobenzoyl)isoquinoline could involve further exploration of its potential applications in medicine, agriculture, and industry.

properties

IUPAC Name

(4-fluorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNXFAVTZGSGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601270367
Record name (4-Fluorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzoyl)isoquinoline

CAS RN

1187168-98-4
Record name (4-Fluorophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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